Lipophilicity Modulation: LogP Comparison with 4-Methylpiperidine
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride exhibits a calculated LogP of 1.58, representing a substantial increase in lipophilicity compared to the common alkyl analog 4-methylpiperidine, which has an XLogP3 of 0.76 [1]. This difference is driven by the high hydrophobicity and electron-withdrawing effect of the trifluoromethyl group. Such a shift in LogP is significant in drug discovery, as it can profoundly influence membrane permeability, volume of distribution, and clearance rates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.58 |
| Comparator Or Baseline | 4-Methylpiperidine (XLogP3 = 0.76) |
| Quantified Difference | Δ LogP = +0.82 (approximately 2.1-fold increase in log scale) |
| Conditions | Predicted LogP values from vendor technical datasheets and public databases (Fluorochem, PubChem). |
Why This Matters
This quantifiable difference in lipophilicity is a primary driver for selecting this compound when the design goal is to increase target engagement in hydrophobic binding pockets or to improve blood-brain barrier penetration, outcomes unattainable with 4-methylpiperidine.
- [1] PubChem. Compound Summary for CID 12028, 4-Methylpiperidine. National Center for Biotechnology Information (2026). XLogP3: 0.76. View Source
